4-(4-chlorophenoxy)-N-(2-methoxyethyl)butanamide
Overview
Description
4-(4-chlorophenoxy)-N-(2-methoxyethyl)butanamide is an organic compound that features a chlorophenoxy group and a methoxyethyl group attached to a butanamide backbone
Preparation Methods
The synthesis of 4-(4-chlorophenoxy)-N-(2-methoxyethyl)butanamide typically involves the reaction of 4-chlorophenol with butanoyl chloride to form 4-chlorophenoxybutanoyl chloride. This intermediate is then reacted with 2-methoxyethylamine to yield the final product. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Chemical Reactions Analysis
4-(4-chlorophenoxy)-N-(2-methoxyethyl)butanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the amide group to an amine.
Scientific Research Applications
4-(4-chlorophenoxy)-N-(2-methoxyethyl)butanamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Mechanism of Action
The mechanism of action of 4-(4-chlorophenoxy)-N-(2-methoxyethyl)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorophenoxy group can mimic the structure of natural ligands, allowing the compound to bind to active sites and inhibit enzyme activity or modulate receptor function. The methoxyethyl group may enhance the compound’s solubility and bioavailability .
Comparison with Similar Compounds
4-(4-chlorophenoxy)-N-(2-methoxyethyl)butanamide can be compared to other similar compounds, such as:
4-(4-chlorophenoxy)phenol: This compound shares the chlorophenoxy group but lacks the butanamide and methoxyethyl groups, resulting in different chemical properties and applications.
2-methoxyethyl 4-(((4-chlorophenoxy)acetyl)amino)benzoate: This compound has a similar methoxyethyl and chlorophenoxy structure but includes a benzoate group, which may alter its biological activity and applications.
Properties
IUPAC Name |
4-(4-chlorophenoxy)-N-(2-methoxyethyl)butanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO3/c1-17-10-8-15-13(16)3-2-9-18-12-6-4-11(14)5-7-12/h4-7H,2-3,8-10H2,1H3,(H,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOJNYNRLCSFMBE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)CCCOC1=CC=C(C=C1)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.74 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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